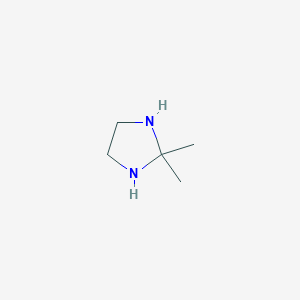
2,2-Dimethylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylimidazolidine is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylimidazolidine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with acetone under acidic conditions. The reaction typically proceeds as follows: [ \text{Ethylenediamine} + \text{Acetone} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylimidazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidine compounds.
Scientific Research Applications
2,2-Dimethylimidazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, especially those targeting the central nervous system.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylimidazolidine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily due to the presence of nitrogen atoms in the ring, which can donate or accept electrons. This makes it a versatile reagent in various chemical transformations.
Comparison with Similar Compounds
2,2-Difluoro-1,3-Dimethylimidazolidine: Known for its use in deoxofluorination reactions.
1,3-Dimethylimidazolidine: Similar structure but different reactivity due to the absence of the 2,2-dimethyl groups.
Uniqueness: 2,2-Dimethylimidazolidine is unique due to its stability and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.
Biological Activity
2,2-Dimethylimidazolidine is a cyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and specific case studies associated with this compound, emphasizing its pharmacological relevance.
Chemical Structure and Synthesis
This compound is characterized by its five-membered ring structure containing two nitrogen atoms. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Various synthetic routes have been explored to optimize yield and reduce by-products.
Antitumor Activity
Research indicates that derivatives of imidazolidines, including this compound, exhibit significant antitumor activity. A study highlighted the synthesis of bis(2,2-dimethyl-1-aziridinyl)phosphinic amides, which were tested against various cancer cell lines such as leukemia L1210 and B16 melanoma. These compounds demonstrated increased survival rates in treated mice, suggesting a promising avenue for cancer therapy development .
| Compound | Cancer Type | Survival Rate Increase |
|---|---|---|
| Compound A | Leukemia L1210 | Significant |
| Compound B | B16 Melanoma | Moderate |
| Compound C | Colon 26 Carcinoma | High |
Anticholinesterase Activity
Another critical aspect of this compound's biological activity is its anticholinesterase effects. Compounds derived from this structure have shown varying degrees of inhibition on cholinesterase enzymes, which are crucial for neurotransmission. The most potent derivatives were found to exceed the activity of established anticholinesterase drugs, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antitumor Efficacy
In a controlled study involving mice with induced leukemia, a series of N-substituted bis(2,2-dimethyl-1-aziridinyl)phosphinic amides were administered. The results indicated that certain derivatives led to a significant increase in survival time without exhibiting toxic side effects at therapeutic doses. This finding underscores the potential for developing new anticancer agents based on the imidazolidine framework .
Case Study 2: Neuroprotective Properties
A separate investigation focused on the neuroprotective capabilities of compounds related to this compound. In vitro assays demonstrated that these compounds could enhance neuronal survival rates under oxidative stress conditions. This suggests their utility in preventing neuronal degeneration associated with various neurological disorders .
Properties
CAS No. |
41802-04-4 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2,2-dimethylimidazolidine |
InChI |
InChI=1S/C5H12N2/c1-5(2)6-3-4-7-5/h6-7H,3-4H2,1-2H3 |
InChI Key |
CWQMSINVLYQBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















